l-Alanyl-l-glutamine

Overview

Description

Alanyl glutamine is a dipeptide composed of the amino acids alanine and glutamine. It is widely used in dietary supplementation, parenteral nutrition, and cell culture due to its stability and solubility. This compound is particularly valuable because it can withstand sterilization procedures, unlike free glutamine, which degrades in aqueous solutions .

Synthetic Routes and Reaction Conditions:

- One method involves reacting N-(α-chloro)-propionyl-glutamine with a hydrazine compound to obtain crude alanyl glutamine. This crude product is then mixed with anhydrous methanol to form a filter cake, which is dissolved in water, heated, and then ethanol is added. The solution is cooled to yield pure alanyl glutamine .

- Another approach uses immobilized Escherichia coli expressing amino acid ester acyltransferase. This method involves embedding the recombinant bacteria in calcium alginate beads, which are then used in a tubular reactor for continuous production .

Industrial Production Methods:

- The industrial production of alanyl glutamine often employs biotechnological methods due to their efficiency and stability. The use of immobilized cells in a continuous production system is a common practice, ensuring high productivity and stability .

Types of Reactions:

- Alanyl glutamine primarily undergoes hydrolysis, breaking down into its constituent amino acids, alanine and glutamine .

- It can also participate in peptide bond formation reactions, where it can be incorporated into larger peptide chains.

Common Reagents and Conditions:

- Hydrolysis typically requires aqueous solutions and may be catalyzed by enzymes or acidic/basic conditions.

- Peptide bond formation often involves coupling reagents like carbodiimides in the presence of protecting groups to prevent side reactions.

Major Products:

- The primary products of alanyl glutamine reactions are alanine and glutamine, which are essential amino acids involved in various metabolic processes .

Chemistry:

- Alanyl glutamine is used as a stable source of glutamine in chemical research, particularly in studies involving peptide synthesis and amino acid metabolism .

Biology:

- In cell culture, alanyl glutamine is preferred over free glutamine due to its stability. It provides a consistent supply of glutamine, which is crucial for cell growth and function .

Medicine:

- Alanyl glutamine is used in parenteral nutrition to support patients with critical illnesses, burns, or trauma. It helps maintain gut integrity, reduces infection rates, and supports immune function .

Industry:

Mechanism of Action

Target of Action

l-Alanyl-l-glutamine (Ala-Gln) is a dipeptide consisting of alanine and glutamine . It primarily targets skeletal muscle cells and immune cells such as lymphocytes, macrophages, and neutrophils . These cells utilize the amino acids alanine and glutamine, which are released when the body metabolizes Ala-Gln .

Mode of Action

Ala-Gln is metabolized in the body into two amino acids, alanine and glutamine . The released amino acids flow as nutrients into their respective body pools and are metabolized according to the needs of the organism . Glutamine plays a key role in several essential metabolic processes and is an important modulator of the heat shock protein (HSP) response . Alanine, on the other hand, is rapidly metabolized via alanine aminotransferase to pyruvate, with concomitant production of glutamate from 2-oxoglutarate .

Biochemical Pathways

The metabolism of Ala-Gln affects several biochemical pathways. Glutamine plays a key role in the tricarboxylic acid cycle in rapidly dividing cells . It is also a precursor for purines and pyrimidines, enabling the synthesis of DNA and RNA . Furthermore, the 70-kDa HSP (HSP70) expression is enhanced by glutamine, via the hexosamine biosynthetic pathway, which inhibits the NF-κB pathway .

Biochemical Analysis

Biochemical Properties

l-Alanyl-l-glutamine plays a key role in several essential metabolic processes. It is an important modulator of the heat shock protein (HSP) response, a crucial mechanism to maintain cellular homeostasis and to promote cell resistance to injury and death . It is synthesized from glutamate and ammonia by the enzyme glutamine synthetase .

Cellular Effects

During cell culture, this compound is broken down into l-glutamine, an essential nutrient for the cells . It has relevant functions in immune response and in glucose metabolism as well . It enables the synthesis of DNA and RNA, for mRNA synthesis and DNA repair of nucleotide and nucleic acids .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is used as the main oxidative fuel to replenish intermediates of the tricarboxylic acid cycle in rapidly dividing cells . It also inhibits the NF-κB pathway, regenerating and recovering myofibers through the regulation of the early inflammatory response to muscle injury .

Temporal Effects in Laboratory Settings

It has been observed that it can attenuate the injury and inflammation induced by intense aerobic and exhaustive exercise .

Metabolic Pathways

This compound is involved in several metabolic pathways. As a precursor for purines and pyrimidines, it enables the synthesis of DNA and RNA . It is also used to replenish intermediates of the tricarboxylic acid cycle in rapidly dividing cells .

Transport and Distribution

It is known that after its release into the bloodstream, this compound is transported to be metabolized in several tissues .

Subcellular Localization

It is known that it plays a significant role in different biochemical processes like metabolism, cell proliferation, protein synthesis, and degradation .

Comparison with Similar Compounds

Glycyl-glutamine: Another dipeptide that provides a stable source of glutamine but may have different solubility and stability profiles compared to alanyl glutamine.

Uniqueness:

- Alanyl glutamine’s high solubility and stability make it particularly valuable in clinical and research settings. Its ability to withstand sterilization and provide a consistent supply of glutamine sets it apart from other glutamine sources .

Properties

IUPAC Name |

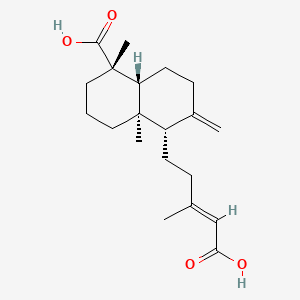

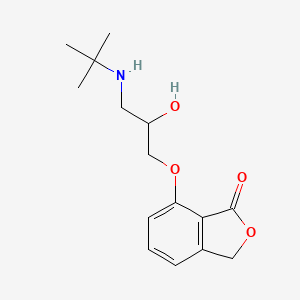

(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192658 | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; Weak savoury aroma | |

| Record name | Alanylglutamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39537-23-0 | |

| Record name | L-Alanyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39537-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039537230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanyl glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine, L-alanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYL GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JDO2770Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664419.png)